Cas no 79055-50-8 (2,4-Dibromo-5-methylpyridine)

2,4-Dibromo-5-methylpyridine is a brominated pyridine derivative with a methyl substituent at the 5-position, serving as a versatile intermediate in organic synthesis. Its dibromo substitution pattern enhances reactivity, making it valuable for cross-coupling reactions, such as Suzuki or Stille couplings, to construct complex heterocyclic frameworks. The methyl group further contributes to steric and electronic modulation, enabling selective functionalization. This compound is particularly useful in pharmaceutical and agrochemical research, where precise bromination is required for downstream derivatization. High purity and consistent quality ensure reliable performance in synthetic applications. Proper handling is advised due to its halogenated nature.
2,4-Dibromo-5-methylpyridine structure
2,4-Dibromo-5-methylpyridine structure
Product Name:2,4-Dibromo-5-methylpyridine
CAS No:79055-50-8
MF:C6H5Br2N
MW:250.918599843979
MDL:MFCD11100634
CID:1024369
Update Time:2025-05-20

2,4-Dibromo-5-methylpyridine Chemical and Physical Properties

Names and Identifiers

    • 2,4-Dibromo-5-methylpyridine
    • 2,4-DIBROMO-5-METHYLPYRIMIDINE
    • FCH1402312
    • AX8232002
    • 2,4-Dibromo-5-methylpyridine (ACI)
    • MDL: MFCD11100634
    • Inchi: 1S/C6H5Br2N/c1-4-3-9-6(8)2-5(4)7/h2-3H,1H3
    • InChI Key: JCITVZBBBIRQER-UHFFFAOYSA-N
    • SMILES: BrC1C=C(Br)C(C)=CN=1

Computed Properties

  • Exact Mass: 249.87400
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 97.1
  • Topological Polar Surface Area: 12.9

Experimental Properties

  • Density: 1.911±0.06 g/cm3 (20 ºC 760 Torr),
  • Boiling Point: 116-117 ºC (7 Torr)
  • Flash Point: 121.0±25.9 ºC,
  • Solubility: Slightly soluble (1.7 g/l) (25 º C),
  • PSA: 25.78000
  • LogP: 2.31000

2,4-Dibromo-5-methylpyridine Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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2,4-Dibromo-5-methylpyridine Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Phosphorus tribromide
Reference
Studies on 2-halo-(chlorine, bromine, iodine)-4-nitropicoline N-oxides. Reactions of reduction and deoxidation
Puszko, Aniela; Talik, Zofia, Prace Naukowe Akademii Ekonomicznej imienia Oskara Langego we Wroclawiu, 1980, 167, 177-87

2,4-Dibromo-5-methylpyridine Raw materials

2,4-Dibromo-5-methylpyridine Preparation Products

2,4-Dibromo-5-methylpyridine Suppliers

Amadis Chemical Company Limited
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(CAS:79055-50-8)2,4-Dibromo-5-methylpyridine
Order Number:A864940
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Quantity:5g/10g/25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:49
Price ($):241.0/446.0/1048.0
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Additional information on 2,4-Dibromo-5-methylpyridine

Introduction to 2,4-Dibromo-5-methylpyridine (CAS No. 79055-50-8)

2,4-Dibromo-5-methylpyridine, with the chemical formula C₆H₅Br₂N, is a significant heterocyclic compound that has garnered considerable attention in the field of pharmaceutical and agrochemical research. This compound, identified by its unique CAS No. 79055-50-8, serves as a versatile intermediate in the synthesis of various biologically active molecules. Its molecular structure, featuring both bromine substituents and a methyl group on a pyridine ring, makes it a valuable building block for further functionalization and derivatization.

The relevance of 2,4-Dibromo-5-methylpyridine in modern chemical synthesis cannot be overstated. Its brominated pyridine core provides reactive sites that are conducive to nucleophilic substitution reactions, enabling the construction of more complex structures. This property has been leveraged in the development of novel therapeutic agents, particularly in the area of infectious diseases and cancer research.

In recent years, there has been a surge in research focused on developing new antiviral and anticancer drugs. 2,4-Dibromo-5-methylpyridine has emerged as a key intermediate in the synthesis of several lead compounds that exhibit promising biological activity. For instance, studies have demonstrated its utility in creating derivatives that target viral proteases and kinases, which are critical for viral replication and tumor growth. The bromine atoms in its structure allow for further modifications through cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings, facilitating the introduction of aryl or amino groups that can enhance drug potency and selectivity.

One of the most notable applications of 2,4-Dibromo-5-methylpyridine is in the development of kinase inhibitors. Kinases are enzymes that play a pivotal role in cell signaling pathways, and their dysregulation is often associated with various diseases, including cancer. Researchers have synthesized several analogs of 2,4-Dibromo-5-methylpyridine that inhibit specific kinases by binding to their active sites. These inhibitors have shown encouraging results in preclinical studies, highlighting the potential of this compound as a pharmacophore.

The agrochemical industry has also benefited from the use of 2,4-Dibromo-5-methylpyridine as an intermediate. Its derivatives have been explored for their herbicidal and fungicidal properties. By modifying its structure through various chemical transformations, scientists have developed compounds that can effectively control unwanted vegetation and fungal infections in crops without harming beneficial plants. This has been particularly important in sustainable agriculture practices where minimizing environmental impact is a priority.

From a synthetic chemistry perspective, 2,4-Dibromo-5-methylpyridine is valued for its ability to undergo multiple transformations while retaining its core structure. This flexibility allows chemists to explore diverse chemical spaces and discover novel compounds with tailored properties. The compound’s stability under various reaction conditions makes it an ideal candidate for large-scale synthesis and industrial applications.

The latest advancements in computational chemistry have further enhanced the utility of 2,4-Dibromo-5-methylpyridine. Through molecular modeling and virtual screening techniques, researchers can predict the biological activity of different derivatives before synthesizing them experimentally. This approach not only saves time but also reduces costs associated with trial-and-error experimentation. Such computational methods have been instrumental in identifying promising candidates for further optimization.

In conclusion, 2,4-Dibromo-5-methylpyridine (CAS No. 79055-50-8) is a multifaceted compound with significant applications across pharmaceuticals and agrochemicals. Its unique structural features make it an invaluable intermediate for synthesizing biologically active molecules that address critical health challenges. As research continues to evolve, the potential uses of this compound are likely to expand even further, driving innovation in drug discovery and agricultural science.

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Amadis Chemical Company Limited
(CAS:79055-50-8)2,4-Dibromo-5-methylpyridine
A864940
Purity:99%/99%/99%
Quantity:5g/10g/25g
Price ($):241.0/446.0/1048.0
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